5-Methoxybenzofuran-2-carbonitrile
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Overview
Description
5-Methoxybenzofuran-2-carbonitrile (CAS# 35351-47-4) is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol. It is a benzofuran derivative, characterized by a benzofuran ring substituted with a methoxy group at the 5-position and a nitrile group at the 2-position.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 5-methoxybenzofuran-2-carbonitrile, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran compounds have been found to affect a wide range of biological and pharmacological applications .
Pharmacokinetics
The compound’s molecular weight is 17317, which suggests that it may have good bioavailability .
Result of Action
Benzofuran compounds have been found to have a wide array of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of benzofuran compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-hydroxy-5-methoxybenzaldehyde and malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxybenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products:
Oxidation: 5-Methoxybenzofuran-2-carboxylic acid.
Reduction: 5-Methoxybenzofuran-2-amine.
Substitution: Various halogenated benzofuran derivatives.
Scientific Research Applications
5-Methoxybenzofuran-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Comparison with Similar Compounds
5-Methoxybenzofuran: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Benzofurancarbonitrile: Lacks the methoxy group, affecting its solubility and biological activity.
5-Hydroxybenzofuran-2-carbonitrile: The hydroxyl group can form hydrogen bonds, altering its chemical and biological properties.
Uniqueness: 5-Methoxybenzofuran-2-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-methoxy-1-benzofuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNSXSVDXRIROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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